6-Amino-4-phenyl-1H-quinazolin-2-one
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Overview
Description
6-Amino-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-phenyl-1H-quinazolin-2-one typically involves the condensation of anthranilic acid derivatives with benzamides. One common method includes the reaction of 2-aminobenzamide with benzaldehyde under acidic conditions, followed by cyclization to form the quinazolinone core . Another approach involves the use of copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-phenyl-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like copper or palladium .
Major Products Formed
The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and other quinazoline derivatives with enhanced biological activities .
Scientific Research Applications
6-Amino-4-phenyl-1H-quinazolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its analgesic, anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. The compound’s ability to bind to specific receptors and enzymes makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the amino and phenyl substituents.
4-Quinazolinone: Another quinazolinone derivative with different substituents at the 4-position.
2-Phenylquinazoline: A compound with a phenyl group at the 2-position but lacking the amino group.
Uniqueness
6-Amino-4-phenyl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group at the 6-position and a phenyl group at the 4-position makes it particularly effective in various pharmacological applications .
Properties
IUPAC Name |
6-amino-4-phenyl-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTVGCBUIHOGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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